Technical Guide: Chemical Structure and Control of Montelukast Bis-sulfide (EP Impurity E)
Technical Guide: Chemical Structure and Control of Montelukast Bis-sulfide (EP Impurity E)
This guide provides an in-depth technical analysis of the Montelukast Bis-sulfide impurity , identified pharmacopoeially as EP Impurity E and USP Related Compound D .[1][2]
Contrary to the nomenclature often used for simple dimers, this impurity is not a disulfide but a Michael Adduct resulting from the addition of a second thiol side chain to the active pharmaceutical ingredient (API).[1][3]
Executive Summary
In the synthesis of Montelukast Sodium, the control of sulfur-based impurities is critical for yield and compliance.[1] Montelukast Bis-sulfide (CAS: 1187586-58-8) represents a significant process-related impurity formed via the Michael addition of the thiol intermediate [1-(mercaptomethyl)cyclopropyl]acetic acid to the quinoline-vinyl moiety of Montelukast.[1][2][3]
This guide details the structural elucidation, formation mechanism, and process control parameters required to mitigate this impurity below ICH Q3A thresholds.
Structural Elucidation & Identity
The "Bis-sulfide" designation refers to the presence of two thioether linkages in the molecule, rather than a disulfide (S-S) bond.[1][2][3] It is formed when the conjugated alkene of Montelukast undergoes saturation by a nucleophilic attack.
Chemical Identity
| Parameter | Detail |
| Common Name | Montelukast Bis-sulfide |
| Pharmacopeial Designation | EP Impurity E ; USP Related Compound D |
| Chemical Type | Michael Adduct (Bis-thioether) |
| Molecular Formula | C₄₁H₄₆ClNO₅S₂ |
| Molecular Weight | 732.39 g/mol |
| CAS Number | 1187586-58-8 (Mixture of diastereomers) |
| Appearance | Pale Yellow to Yellow Solid |
Structural Formula
IUPAC Name: 1,1'-[((1R)-1-{3-[(1R)-1-{[(1-Carboxycyclopropyl)methyl]sulfanyl}-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanediyl]bis(methylene)dicyclopropanecarboxylic acid.[1][2][3]
Key Structural Features:
-
Saturated Linkage: The characteristic trans-double bond (alkene) between the quinoline ring and the phenyl ring is saturated.[1]
-
Dual Thiol Side Chains: The molecule contains two identical (1-(mercaptomethyl)cyclopropyl)acetic acid moieties.[1][2][3]
Mechanistic Origins
The formation of Montelukast Bis-sulfide is a classic competing reaction during the final coupling step of the API synthesis.
The Reaction Pathway
The synthesis of Montelukast involves the nucleophilic substitution of a Mesylate Intermediate by the Thiol Intermediate under basic conditions.
-
Primary Reaction (Desired): Thiol displaces the mesylate to form Montelukast.[1]
-
Secondary Reaction (Impurity Formation): Excess Thiol attacks the electron-deficient vinyl group (styryl system) of the formed Montelukast.[1][2][3] The quinoline ring acts as an electron-withdrawing group, activating the double bond toward nucleophilic attack (Michael Addition).[1][2][3]
Pathway Visualization
The following diagram illustrates the divergence between the desired API formation and the Bis-sulfide impurity pathway.
Figure 1: Mechanistic pathway showing the transformation of Montelukast into the Bis-sulfide impurity via Michael Addition.[1][2][3]
Analytical Strategy
Detecting the Bis-sulfide impurity requires a method capable of resolving the highly lipophilic, high-molecular-weight adduct from the API and the disulfide dimer (Impurity H).[1][2][3]
HPLC/UPLC Methodology
Due to the presence of two carboxylic acid groups and two lipophilic side chains, the Bis-sulfide elutes significantly later than Montelukast in reverse-phase chromatography.[1][2]
| Parameter | Recommended Condition |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse XDB) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile : Methanol (80:[1][2][3]20) |
| Gradient | High organic hold required at end of run to elute Bis-sulfide (RT ~1.3-1.5x of API).[1][2][3] |
| Detection | UV @ 225 nm (Sulfur/Carbonyl absorption) and 280 nm.[1][3] |
| Critical Pair | Must resolve from Montelukast Dimer (Disulfide) and Methylstyrene impurity.[1] |
Mass Spectrometry (LC-MS) Characterization
-
Ionization Mode: ESI Positive / Negative.[1]
-
Key Fragment Ions:
Synthesis of Reference Standard
For quantitative analysis, a reference standard of the Bis-sulfide is required.[1] It can be synthesized by forcing the Michael addition.[1]
Protocol:
-
Dissolution: Dissolve Montelukast Sodium (1.0 eq) in Toluene/Water biphasic system or DMF.
-
Addition: Add [1-(mercaptomethyl)cyclopropyl]acetic acid (2.0 - 3.0 eq).
-
Catalysis: Add Cesium Carbonate (
) or dilute NaOH to maintain pH > 12. -
Reaction: Heat to 50°C for 24-48 hours. Monitor by HPLC until Montelukast is consumed.
-
Workup: Acidify to pH 4.0, extract with Ethyl Acetate.
-
Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is necessary to separate the diastereomers (R,R and R,S).[1][3]
Process Control & Mitigation
To prevent the formation of EP Impurity E during commercial manufacturing, the following Critical Process Parameters (CPPs) must be strictly controlled.
Control Strategy Matrix
| Parameter | Risk Impact | Mitigation Strategy |
| Thiol Stoichiometry | High. Excess thiol drives Michael addition. | Limit Thiol charge to 1.05 - 1.10 eq .[1][2][3] Avoid large excesses. |
| Reaction Temperature | High.[1][4] Michael addition has higher | Maintain coupling reaction at -10°C to 0°C . Do not exceed 5°C before quenching.[1] |
| Reaction Time | Medium. Prolonged exposure increases conversion.[1] | Quench reaction immediately upon consumption of Mesylate (< 0.5% remaining).[1][3] |
| pH / Base Strength | Medium.[1] Strong bases promote nucleophilicity.[1] | Use milder bases (e.g., LiOH or Na-alkoxide) or strictly controlled NaOH equivalents.[1][2][3] |
Process Logic Diagram
The following workflow illustrates the decision gates required to minimize Bis-sulfide formation during the coupling phase.
Figure 2: Process control logic for minimizing Montelukast Bis-sulfide formation during the coupling step.
References
-
European Pharmacopoeia (Ph.[1][][4][6] Eur.) 10.0 .[1][] Montelukast Sodium Monograph. Impurity E (Bis-sulfide).[1][2][3]
-
U.S. Pharmacopeia (USP) 43-NF 38 .[1][2][3] Montelukast Sodium Monograph. Related Compound D.
-
LGC Standards . Montelukast Bis-sulfide (Mixture of Diastereomers).[1][2][3][7] Link[1][2][3]
-
National Institutes of Health (NIH) - GSRS . Montelukast Bis-sulfide Structure & Codes. Link[1][2][3]
-
BOC Sciences . Montelukast Impurities and Standards.
-
Saravanan, M., et al. "Identification, synthesis and characterization of impurities of Montelukast Sodium."[1] Journal of Pharmaceutical and Biomedical Analysis, 2008.[1] (Discusses Michael addition pathways).
Sources
- 1. (R,S)-Montelukast Bis-sulfide (>90%) | LGC Standards [lgcstandards.com]
- 2. Montelukast Bis-sulfide (mixture of diastereomers) [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. glppharmastandards.com [glppharmastandards.com]
